molecular formula C10H10O4S B8518307 3-Oxetyl tosylate

3-Oxetyl tosylate

Cat. No.: B8518307
M. Wt: 226.25 g/mol
InChI Key: FNNVUAVMEYVQTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxetyl tosylate is a useful research compound. Its molecular formula is C10H10O4S and its molecular weight is 226.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10O4S

Molecular Weight

226.25 g/mol

IUPAC Name

2H-oxet-3-yl 4-methylbenzenesulfonate

InChI

InChI=1S/C10H10O4S/c1-8-2-4-10(5-3-8)15(11,12)14-9-6-13-7-9/h2-6H,7H2,1H3

InChI Key

FNNVUAVMEYVQTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=COC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The unpurified 3-hydroxyoxetane produced in Example 11 was used directly in the synthesis of its tosylate. To a stirred suspension of 315 g of the material (containing 3.4 moles of 3hydroxyoxetane) and 743 g (3.9 moles) of technical grade p-toluenesulfonyl chloride in 600 mL of water, was added dropwise, over a period of 25 minutes, a solution of 218 g (5.45 moles) of sodium hydroxide in 225 mL of water. The reaction was exothermic and ice bath cooling was used to keep the reaction temperature below 70° C. When the exothermic reaction subsided (10 minutes), the cooling bath was removed and the reaction temperature was allowed to decrease to 40° C. over a 1 hour period. The product was isolated by filtration, washed with four 200 ml portions of warm (45°-55° C.) water, and air dried to give 730 g (94% yield) of 3-oxetyl tosylate, mp 86°-88° C.
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315 g
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225 mL
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Yield
94%

Synthesis routes and methods II

Procedure details

To a stirred suspension of 315 g of 3-hydroxyoxetane (3.4 Moles) and 743 g (3.9 moles) of technical grade p-toluenesulfonyl chloride in 600 mL of water, was added dropwise, over a period of 25 minutes a solution of 218 g (5.45 moles) of sodium hydroxide in 225 mL of water. The reaction was exothermic and ice bath cooling was used to keep the reaction temperature below 70° C. When the exothermic reaction subsided (10 minutes), the cooling bath was removed and the reaction temperatures was allowed to decrease to 40° C. over a 1 hour period. The product was isolated by filtration, washed with four 200 ml portions of warm (45°-55° C.) water, and air dried to give 730 g (94% yield) of 3-oxetyl tosylate, mp 86°-88° C.
Quantity
315 g
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
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600 mL
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solvent
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218 g
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reactant
Reaction Step Two
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Quantity
225 mL
Type
solvent
Reaction Step Two
Yield
94%

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